molecular formula C13H14FN B8522983 3-(4-Fluorophenyl)-2-nortropene

3-(4-Fluorophenyl)-2-nortropene

Cat. No.: B8522983
M. Wt: 203.25 g/mol
InChI Key: LKSXLNMBLGXHQS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-nortropene is a nortropene derivative characterized by a bicyclic tropane skeleton substituted with a 4-fluorophenyl group at the 3-position. Nortropene derivatives are structurally related to tropane alkaloids, which are known for their diverse pharmacological activities, including interactions with neurotransmitter transporters such as the dopamine transporter (SLC6A3) . The fluorophenyl substituent introduces electronic and steric modifications that influence binding affinity, metabolic stability, and selectivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C13H14FN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2

InChI Key

LKSXLNMBLGXHQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-nortropene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable nortropene precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-2-nortropene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nortropene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nortropene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Substituent(s) Pharmacological Notes (Inferred from Evidence)
3-(3,4-Dichlorophenyl)-2-nortropene 3,4-Dichlorophenyl Likely higher lipophilicity and altered binding kinetics due to dual chlorine substitution. Chlorine’s electron-withdrawing nature may enhance receptor affinity compared to fluorine .
3-(4-Chlorophenyl)-2-nortropene 4-Chlorophenyl Similar steric profile to the fluoro analog but with increased electron-withdrawing effects, potentially affecting metabolic stability and transporter inhibition .
3-(4-Trifluoromethylphenyl)-2-nortropene 4-Trifluoromethylphenyl The CF3 group introduces strong electron-withdrawing and hydrophobic effects, likely improving blood-brain barrier penetration but possibly reducing selectivity .
3-Phenyl-2-nortropene Phenyl (unsubstituted) Baseline compound; absence of halogen substituents may result in lower binding affinity and faster metabolic clearance .

Key Structural and Functional Insights:

  • For example, in chalcone derivatives, fluorophenyl substitution correlates with enhanced inhibitory activity (e.g., compound 2j in , IC50 = 4.7 μM) compared to methoxy or bromo analogs .
  • Steric considerations : The smaller size of fluorine (vs. chlorine or CF3) may reduce steric hindrance, allowing tighter interactions with target receptors. This is observed in pyrazole derivatives, where fluorophenyl groups maintain planarity (dihedral angles <10°), favoring binding pocket accommodation .
  • Metabolic stability: Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine-substituted analogs, as seen in ezetimibe (a fluorophenyl-containing azetidinone drug with prolonged activity) .

Research Findings and SAR Trends

While direct studies on 3-(4-Fluorophenyl)-2-nortropene are sparse, structure-activity relationship (SAR) trends from analogous compounds suggest:

Substituent position : Para-substitution on the phenyl ring (e.g., 4-fluoro) optimizes activity by aligning with hydrophobic pockets in target proteins. Meta-substitution (e.g., 3,4-dichloro) may introduce undesired steric clashes .

Halogen effects : Fluorine’s electronegativity enhances dipole interactions without excessive hydrophobicity, as seen in antifungal agents where fluorophenyl groups improve membrane penetration .

Comparative potency: In dopamine transporter inhibitors, fluorinated nortropenes may exhibit intermediate potency between chloro- (higher affinity) and non-halogenated (lower affinity) analogs, though experimental validation is needed .

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